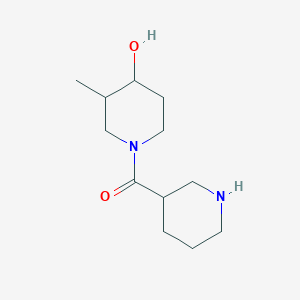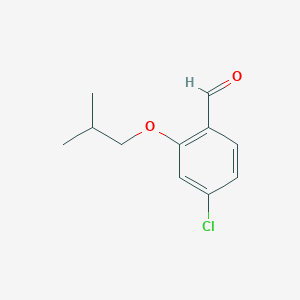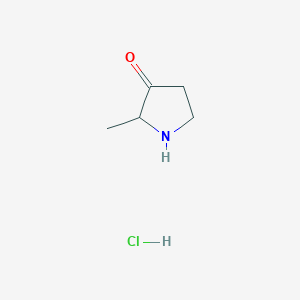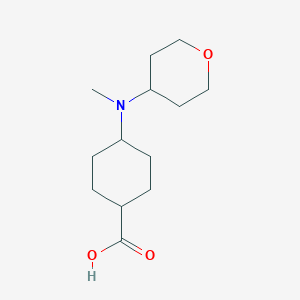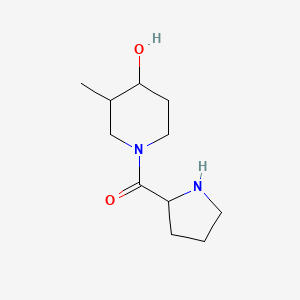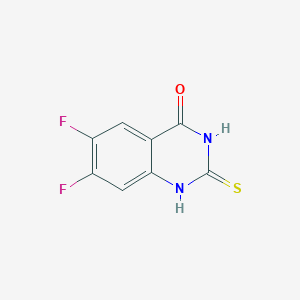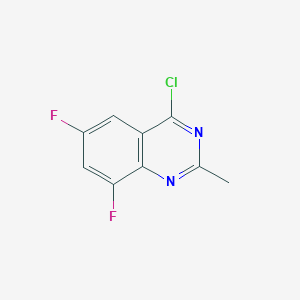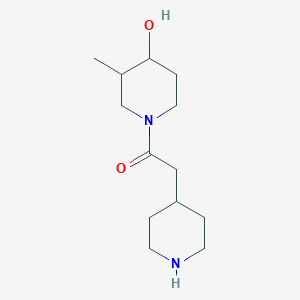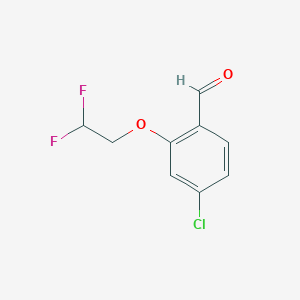
3-(aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one
Descripción general
Descripción
3-(Aminomethyl)-6-fluoro-1-methylquinolin-2(1H)-one, also known as FMQ, is a fluoroquinoline derivative that has been extensively studied due to its potential applications in the medical and scientific fields. FMQ has been found to possess a broad range of biological activities, such as antiviral, antifungal, and antibacterial properties. In addition, FMQ has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacology
- Melanin-Concentrating Hormone Receptor Antagonists : 3-aminomethylquinoline derivatives, including variants of the compound , have been studied for their potential as human melanin-concentrating hormone receptor 1 antagonists, which can reduce food intake in diet-induced obesity rats. Modifications to these compounds have been explored to reduce human ether-a-go-go-related gene (hERG) K(+) channel inhibition, a side effect associated with cardiac risk (Kasai et al., 2012).
Antiviral Research
- Antiviral Activity Against Influenza : Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, related to the compound , have been synthesized and studied for their antiviral activities. Specifically, they were effective in suppressing influenza virus replication in cell cultures and showed in vivo efficacy in a model of influenza pneumonia in mice (Ivashchenko et al., 2014).
Biological Systems and Fluorescence Studies
- Applications in Biochemistry and Medicine : Quinoline derivatives, including aminomethylquinolines, are known for their efficiency as fluorophores. They are widely used in the study of various biological systems, particularly in DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
- Antimicrobial Activity : Certain quinoline hydrazone derivatives, which may be structurally related to the compound , have been shown to possess antimicrobial activity, especially against bacterial strains (Bawa, Kumar, Drabu, & Kumar, 2009).
Molecular Probes and Labeling
- Labeling of Nucleosides and Oligodeoxyribonucleotides : Novel fluorophores related to quinoline derivatives have been synthesized and used for labeling nucleosides, which were then converted into phosphoramidites for labeling oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled counterparts (Singh & Singh, 2007).
Propiedades
IUPAC Name |
3-(aminomethyl)-6-fluoro-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXAWEIKPWRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



